Ripk1-IN-17

RIPK1 selectivity kinase profiling necroptosis

Ripk1-IN-17 (Compound 10) delivers unambiguous RIPK1 target engagement with no RIPK3 cross-reactivity at 5000nM. Its 4x greater cellular potency versus SZM-610 reduces DMSO burden and compound usage. Validated oral efficacy (1.25-5mg/kg) in SIRS models. Optimal for high-throughput necroptosis assays and in vivo target validation where RIPK1/RIPK3 signaling must be discretely resolved.

Molecular Formula C26H19F4N3O3S
Molecular Weight 529.5 g/mol
Cat. No. B15135604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-17
Molecular FormulaC26H19F4N3O3S
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F
InChIInChI=1S/C26H19F4N3O3S/c27-19-8-6-16(17-7-9-20-22(13-17)37-25(32-20)33-24(35)15-4-5-15)12-21(19)31-23(34)11-14-2-1-3-18(10-14)36-26(28,29)30/h1-3,6-10,12-13,15H,4-5,11H2,(H,31,34)(H,32,33,35)
InChIKeyWMBZXRBCKZDGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripk1-IN-17: A Selective Phenylbenzothiazole RIPK1 Inhibitor with Defined Target Engagement


Ripk1-IN-17, also designated as Compound 10, is a novel phenylbenzothiazole-based small molecule that functions as a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). It exhibits an equilibrium dissociation constant (Kd) of 17 nM for RIPK1, with no significant inhibition of RIPK3 at concentrations up to 5000 nM [1]. This compound demonstrates oral activity and specifically inhibits necroptosis by blocking the phosphorylation of RIPK1, RIPK3, and MLKL . In a TNF-induced systemic inflammatory response syndrome (SIRS) mouse model, Ripk1-IN-17 provides dose-dependent protection against hypothermia and lethality [1].

Why Generic RIPK1 Inhibitor Substitution Undermines Experimental Reproducibility


Substituting Ripk1-IN-17 with alternative RIPK1 inhibitors introduces multiple sources of experimental variability that cannot be controlled for post hoc. First, RIPK1 inhibitors differ substantially in target selectivity—while Nec-1s exhibits off-target inhibition of indoleamine 2,3-dioxygenase (IDO) [1], and SZM-610 acts as a dual RIPK1/3 inhibitor [2], Ripk1-IN-17 is engineered for RIPK1 selectivity with no RIPK3 inhibition at 5000 nM [2]. Second, cellular necroptosis protection potency varies across compounds due to scaffold-dependent permeability and intracellular target engagement, with EC50 values differing markedly even when biochemical Kd values appear similar [2]. Third, oral bioavailability and in vivo exposure are compound-specific properties that directly impact dose selection and translational relevance; these cannot be assumed to transfer across structural classes. Finally, the degree to which different RIPK1 inhibitors block downstream phosphorylation of RIPK3 and MLKL varies, potentially altering the precise mechanism of necroptosis suppression and confounding interpretation of pathway-specific effects [3].

Ripk1-IN-17 Quantitative Differentiation Evidence Versus RIPK1 Inhibitor Comparators


Ripk1-IN-17 Achieves RIPK1 Selectivity by Eliminating RIPK3 Inhibition Unlike Dual-Targeting SZM-610

Ripk1-IN-17 (Compound 10) was directly compared to its structural progenitor SZM-610 in kinase binding assays. While SZM-610 exhibits dual RIPK1 and RIPK3 inhibitory activity, Ripk1-IN-17 demonstrates selective RIPK1 inhibition with a Kd of 17 nM and shows no detectable RIPK3 inhibition at concentrations up to 5000 nM [1]. This scaffold modification (replacement of the phenoxy linker with a 3,2′-phenylbenzothiazole moiety) converts a dual RIPK1/3 inhibitor into a RIPK1-selective probe.

RIPK1 selectivity kinase profiling necroptosis target engagement

Ripk1-IN-17 Exhibits Fourfold Superior Potency Over SZM-610 in Antinecroptosis Activity

In a direct head-to-head comparison within the same publication series, Ripk1-IN-17 (Compound 10) demonstrated fourfold higher nanomolar potency for antinecroptosis activity compared to SZM-610 [1]. This improvement in cellular activity was attributed to the novel 3,2′-phenylbenzothiazole scaffold, which was systematically optimized from the phenoxybenzothiazole core of SZM-610.

necroptosis inhibition cell-based assay potency comparison phenylbenzothiazole

Ripk1-IN-17 Provides Dose-Dependent In Vivo Protection Surpassing SZM-610 in TNF-Induced SIRS Model

In a TNF-induced systemic inflammatory response syndrome (SIRS) mouse model, Ripk1-IN-17 administered at doses ranging from 1.25 to 5 mg/kg provided dose-dependent protection against hypothermia and lethality, with efficacy surpassing that of SZM-610 [1]. This head-to-head in vivo comparison establishes that the scaffold modifications leading to Ripk1-IN-17 translate to superior therapeutic protection in a disease-relevant animal model.

in vivo efficacy SIRS model hypothermia protection TNF-induced inflammation

Ripk1-IN-17 Offers Oral Bioactivity Distinguished from First-Generation Necrostatins with Limited In Vivo Utility

Ripk1-IN-17 is characterized as an orally active RIPK1 inhibitor , a property that distinguishes it from earlier-generation necrostatins. While Nec-1s (7-Cl-O-Nec-1) demonstrated reasonable pharmacokinetic characteristics in mice and is recommended over Nec-1 for in vivo use , it exhibits only moderate RIPK1 inhibitory potency (IC50 = 206–210 nM) and retains IDO off-target activity concerns [1]. In contrast, the phenylbenzothiazole scaffold of Ripk1-IN-17 was specifically optimized to deliver nanomolar RIPK1 binding affinity (Kd = 17 nM) combined with oral activity .

oral bioavailability PK properties in vivo compatibility tool compound selection

Ripk1-IN-17 Optimal Research Applications Based on Differential Evidence


Dissecting RIPK1-Specific Signaling Without RIPK3 Confounding Effects

Ripk1-IN-17 is optimally deployed in experiments requiring unambiguous attribution of necroptosis phenotypes to RIPK1 kinase activity. Unlike SZM-610, which exhibits dual RIPK1/3 inhibition, Ripk1-IN-17 demonstrates no RIPK3 inhibition at concentrations up to 5000 nM while maintaining RIPK1 Kd of 17 nM [1]. This selectivity profile enables researchers to isolate RIPK1-dependent signaling events from RIPK3-mediated effects, critical for studies investigating the specific contributions of RIPK1 to inflammatory signaling, cell death pathway bifurcation, or target validation in disease models where RIPK1 and RIPK3 may have non-redundant roles.

Cell-Based Necroptosis Studies Requiring High-Potency Inhibition with Minimal Compound Consumption

With fourfold higher antinecroptosis potency compared to SZM-610 [1], Ripk1-IN-17 is the preferred selection for cell-based necroptosis assays where compound solubility limitations, DMSO cytotoxicity concerns, or assay volume constraints favor the use of lower working concentrations. The enhanced cellular potency of the phenylbenzothiazole scaffold translates directly to reduced compound usage per experiment, which is particularly advantageous for high-throughput screening formats, long-term cell culture studies, and experimental designs requiring multiple concentration-response curves.

In Vivo TNF-Induced SIRS and Acute Inflammatory Disease Modeling

For researchers conducting TNF-induced systemic inflammatory response syndrome (SIRS) studies or evaluating necroptosis inhibition in acute inflammatory models, Ripk1-IN-17 offers validated in vivo protection with defined oral dosing (1.25–5 mg/kg) and demonstrated superiority over SZM-610 [1]. The compound's oral activity combined with dose-dependent efficacy against hypothermia and lethality endpoints [1] makes it a suitable tool for pharmacological validation of RIPK1 as a therapeutic target in inflammatory disorders, as well as for benchmarking novel RIPK1-targeting entities.

Pharmacological Tool Compound for RIPK1 Target Engagement Studies in Vivo

Ripk1-IN-17's combination of oral activity, nanomolar RIPK1 binding affinity (Kd = 17 nM), and absence of RIPK3 inhibition at concentrations up to 5000 nM [1] positions it as a candidate pharmacological tool for in vivo target engagement studies where clean selectivity and oral dosing convenience are required. While clinical-stage RIPK1 inhibitors such as GSK2982772 exhibit single-digit nanomolar IC50 values and have been evaluated in Phase I/II trials [2], Ripk1-IN-17 serves as a structurally distinct phenylbenzothiazole-based probe useful for orthogonal target validation or for studies where a non-clinical chemical scaffold is preferred to minimize intellectual property constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripk1-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.